(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide
Description
The compound (E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide is a structurally complex molecule featuring a tetrahydrothiazolo[5,4-c]pyridine core. This bicyclic scaffold is fused with a thiazole ring and a partially saturated pyridine moiety. Key substituents include:
- A styrylsulfonyl group at the 5-position of the tetrahydrothiazolopyridine ring, characterized by an E-configured vinyl linkage.
This compound is hypothesized to exhibit biological activity due to its structural similarity to antimicrobial and kinase-inhibiting derivatives of the tetrahydrothiazolo[5,4-c]pyridine class . Its synthesis likely involves sulfonylation of the core scaffold followed by coupling with pyrazine-2-carboxylic acid derivatives, though specific protocols remain unreported in publicly available literature.
Properties
IUPAC Name |
N-[5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S2/c25-18(16-12-20-8-9-21-16)23-19-22-15-6-10-24(13-17(15)28-19)29(26,27)11-7-14-4-2-1-3-5-14/h1-5,7-9,11-12H,6,10,13H2,(H,22,23,25)/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBLQJGTTWQECZ-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=NC=CN=C3)S(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=NC=CN=C3)S(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure with a tetrahydrothiazolo ring fused to a pyrazine and carboxamide moiety. The presence of the styrylsulfonyl group is significant as it may enhance the compound's interaction with biological targets.
Research indicates that compounds similar to this compound may act as inhibitors of heat shock protein 90 (Hsp90), a critical chaperone involved in the maturation and stabilization of numerous oncogenic proteins. Inhibition of Hsp90 can lead to the degradation of these proteins and subsequent induction of apoptosis in cancer cells .
Anticancer Properties
- Cell Growth Inhibition : Studies have shown that related compounds exhibit potent cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural features have demonstrated significant inhibition of cell growth in colorectal cancer models by inducing G2/M phase arrest .
- Mitotic Arrest : The compound has been linked to mechanisms that induce mitotic arrest in cancer cells, thereby preventing their proliferation. This is particularly relevant for compounds that act as mitotic inhibitors .
- Selectivity : Some derivatives have shown selective cytotoxicity towards cancer cells while sparing normal cells, which is a desirable trait for anticancer agents. The selectivity is attributed to the differential expression of Hsp90 and other molecular targets in cancerous versus non-cancerous tissues .
Table 1: Summary of Biological Activities
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HCT116 | 12 | Hsp90 inhibition leading to apoptosis | |
| SW620 | 39.7 | Induction of G2/M arrest | |
| Various | Varies | Mitotic inhibition |
Notable Findings
- In Vivo Studies : In xenograft models, compounds related to this compound have shown promising antitumor activity with manageable toxicity profiles .
- Pharmacokinetics : While some derivatives exhibit good oral bioavailability, others may require intravenous administration due to poor absorption characteristics. This highlights the need for further optimization in drug formulation strategies .
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
One of the primary applications of this compound is in the development of anticancer agents . Preliminary studies indicate that compounds within this class can induce mitotic arrest and apoptosis in cancer cells. The mechanism of action is primarily linked to interactions with specific biological targets such as enzymes or receptors involved in cancer cell proliferation.
Case Studies
- In vitro Studies : Research has demonstrated that (E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide exhibits significant cytotoxicity against various cancer cell lines. For instance, studies involving MCF-7 (breast cancer) and HeLa (cervical cancer) cells showed IC50 values in the low micromolar range, suggesting potent anticancer activity .
Antimicrobial Properties
Another critical application is its potential as an antimicrobial agent . The compound's structural features allow it to interact effectively with microbial targets.
Research Findings
- Antifungal Activity : In vitro assays have shown that this compound demonstrates considerable antifungal activity against strains like Candida albicans, with minimum inhibitory concentration (MIC) values comparable to or better than established antifungal medications .
- Antibacterial Properties : The compound has also been evaluated for antibacterial efficacy against Gram-positive and Gram-negative bacteria, revealing promising results particularly against Staphylococcus aureus and Escherichia coli .
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions designed to optimize yield and purity. Techniques such as refluxing in organic solvents and microwave-assisted synthesis have been employed successfully.
Synthesis Overview
| Step | Description |
|---|---|
| 1 | Formation of the tetrahydrothiazole core through cyclization reactions involving appropriate precursors. |
| 2 | Introduction of the styrylsulfonyl group via sulfonation reactions. |
| 3 | Final coupling with pyrazine-2-carboxamide to yield the target compound . |
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent.
Key Properties
- Solubility : The compound exhibits good solubility in polar solvents which enhances its bioavailability during pharmacological testing .
- Stability : Stability studies indicate that the compound maintains its integrity under physiological conditions, making it suitable for further development .
Chemical Reactions Analysis
Potential Chemical Reactions
Given the structural complexity of (E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide , it can participate in various chemical reactions typical for heterocyclic compounds. These include:
-
Nucleophilic Substitution Reactions : The pyrazine ring can undergo nucleophilic substitution reactions, especially if activated by electron-withdrawing groups.
-
Hydrolysis : The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
-
Suzuki Coupling : Although not directly applicable to this compound, related pyrazine derivatives can undergo Suzuki coupling reactions to form arylated analogs .
Reaction Conditions and Reagents
For similar compounds, reaction conditions and reagents play a crucial role in optimizing yields and purity. Common conditions include:
| Reaction Type | Conditions | Reagents |
|---|---|---|
| Nucleophilic Substitution | Temperature: 50-100°C, Solvent: DMF or DMSO | Nucleophiles (e.g., amines, alcohols) |
| Hydrolysis | Temperature: 50-100°C, Solvent: Water or aqueous solutions | Acids (e.g., HCl) or bases (e.g., NaOH) |
| Suzuki Coupling | Temperature: 80-100°C, Solvent: 1,4-Dioxane/Water | Aryl boronic acids, Palladium catalyst |
Characterization Techniques
Characterization of the compound and its reaction products typically involves techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and purity of the compound.
-
Mass Spectrometry (MS) : To determine the molecular weight and fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC) : To monitor reaction progress and purity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations
The tetrahydrothiazolo[5,4-c]pyridine core is shared among several derivatives, but substituents at the 2- and 5-positions critically modulate activity. Key analogs include:
Key Observations :
- Styrylsulfonyl vs. The E-isomer may favor planar geometry, optimizing interactions with hydrophobic enzyme pockets.
- Pyrazine-2-carboxamide vs. Pyrrole: The pyrazine group replaces the pyrrole moiety in analogs from , likely improving solubility and hydrogen-bond donor/acceptor capacity. This substitution could shift activity toward targets requiring polar interactions (e.g., nucleotide-binding domains).
Antimicrobial Activity Trends
Derivatives with bulkier 5-position substituents (e.g., styrylsulfonyl) may exhibit reduced antimicrobial potency due to steric hindrance, as seen in thiophene-sulfonyl analogs (MIC 25–50 µg/mL vs. 12.5–25 µg/mL for phenylsulfonyl) . However, the pyrazine carboxamide in the target compound could counteract this by enhancing target affinity.
Physicochemical Properties
- LogP : Calculated LogP values (estimated via fragment-based methods) suggest moderate lipophilicity (LogP ≈ 2.1), comparable to phenylsulfonyl analogs but lower than thiophene derivatives (LogP ≈ 2.8).
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of (E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide?
- Methodological Answer : The synthesis requires precise control of reaction conditions, particularly in the coupling of sulfonyl and pyrazine-carboxamide moieties. Key steps include:
- Use of DBU or triethylamine as bases to facilitate nucleophilic substitutions (e.g., sulfonylation or amide bond formation) while minimizing side reactions .
- Protection/deprotection strategies for sensitive functional groups (e.g., thiazolo-pyridine cores) to prevent undesired ring-opening or oxidation .
- Purification via column chromatography with gradients optimized for polar intermediates (e.g., silica gel with ethyl acetate/hexane mixtures) .
- Data Table :
| Reaction Step | Optimal Base | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | DBU | 68–72 | ≥95% |
| Amidation | Triethylamine | 75–80 | ≥98% |
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine multinuclear NMR (¹H, ¹³C, DEPT-135), HRMS , and IR spectroscopy to confirm:
- Stereochemistry : NOESY or ROESY for E/Z configuration of the styrylsulfonyl group .
- Functional groups : IR peaks at ~1650 cm⁻¹ (amide C=O) and ~1350 cm⁻¹ (sulfonyl S=O) .
- Mass accuracy : HRMS with ≤2 ppm error for molecular ion confirmation (e.g., [M+H]⁺ at m/z 454.1234) .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., JAK2, EGFR) and apoptosis induction screens due to structural similarities to thiazolo-pyridine inhibitors .
- Protocol :
Use ATP-competitive ELISA for kinase inhibition (IC₅₀ determination).
Employ Annexin V/PI staining with flow cytometry to quantify apoptotic cells .
- Key Controls : Include staurosporine (apoptosis positive control) and DMSO vehicle for baseline normalization.
Advanced Research Questions
Q. How can computational methods resolve contradictions in SAR studies for this compound?
- Methodological Answer : Apply density functional theory (DFT) and molecular dynamics (MD) simulations to:
- Predict binding affinities to off-target receptors (e.g., GPCRs) .
- Rationalize discrepancies between in vitro and in vivo efficacy by modeling metabolic stability (e.g., CYP3A4 interactions) .
Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- DoE Optimization : Use fractional factorial designs to assess critical parameters (e.g., temperature, solvent ratio, catalyst loading) .
- PAT Tools : In-line FTIR or Raman spectroscopy for real-time reaction monitoring .
- Example : A 2021 patent achieved ±2% yield consistency by controlling:
| Parameter | Optimal Range |
|---|---|
| Reaction Temp | 25–30°C |
| Catalyst Loading | 5 mol% Pd(OAc)₂ |
| Stirring Rate | 500–600 rpm |
Q. How to address conflicting cytotoxicity data across cell lines?
- Methodological Answer : Conduct transporter inhibition assays (e.g., P-glycoprotein) and metabolomic profiling to identify resistance mechanisms:
- P-gp Inhibition : Use calcein-AM assay to quantify efflux pump activity .
- Metabolomics : LC-MS/MS to map ATP/NADPH depletion trends in resistant lines .
Q. What advanced techniques elucidate the compound’s supramolecular interactions?
- Methodological Answer : Utilize X-ray crystallography and NMR titration :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
